molecular formula C17H24N2O3 B2936951 Tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate CAS No. 1958100-77-0

Tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate

Cat. No.: B2936951
CAS No.: 1958100-77-0
M. Wt: 304.39
InChI Key: DCPISEWQHVPSMO-UHFFFAOYSA-N
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Description

Tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate is an organic compound with the molecular formula C17H24N2O3. It is a white to yellow solid that is used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate typically involves the reaction of 4-formylphenylpiperidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps include:

    Formation of 4-formylphenylpiperidine: This can be achieved by reacting 4-formylbenzaldehyde with piperidine under appropriate conditions.

    Introduction of the tert-butyl group: The 4-formylphenylpiperidine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biological pathways and mechanisms.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of different products that can interact with biological molecules. The piperidine ring provides structural stability and can interact with various receptors and enzymes, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but has an aminomethyl group instead of a formyl group.

    Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: This compound has a hydroxyl group in addition to the formyl group.

Uniqueness

Tert-butyl (1-(4-formylphenyl)piperidin-4-yl)carbamate is unique due to its specific combination of a formyl group and a piperidine ring, which provides distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

tert-butyl N-[1-(4-formylphenyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14-8-10-19(11-9-14)15-6-4-13(12-20)5-7-15/h4-7,12,14H,8-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPISEWQHVPSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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